molecular formula C10H11ClN2O4 B2692843 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide CAS No. 380195-34-6

2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide

Cat. No.: B2692843
CAS No.: 380195-34-6
M. Wt: 258.66
InChI Key: PCOMGOJVUYOLJT-UHFFFAOYSA-N
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Scientific Research Applications

2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide is used in various scientific research applications, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The specific mode of action of This compound It’s known that compounds with similar structures can react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that This compound might interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by This compound Compounds with similar structures have been shown to affect the benzenetriol pathway . This suggests that This compound might have similar effects on biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s molecular weight (25866) and structure suggest that it may have reasonable bioavailability .

Result of Action

The molecular and cellular effects of This compound Compounds with similar structures have shown anticancer activity against certain types of cancer cells . This suggests that This compound might have similar effects.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility and reactivity can be influenced by the pH and ionic strength of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide typically involves the reaction of 4-ethoxy-2-nitroaniline with chloroacetyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like toluene at a controlled temperature . The general reaction scheme is as follows:

  • Dissolve 4-ethoxy-2-nitroaniline in toluene.
  • Add sodium carbonate to the solution.
  • Slowly add chloroacetyl chloride while maintaining the temperature at around 15°C.
  • Stir the mixture for several hours at room temperature.
  • Filter and dry the product to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Properties

IUPAC Name

2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-2-17-7-3-4-8(12-10(14)6-11)9(5-7)13(15)16/h3-5H,2,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOMGOJVUYOLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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